molecular formula C22H23N3O3S B7693125 N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B7693125
M. Wt: 409.5 g/mol
InChI Key: CAHVLQGBMAWSFT-UHFFFAOYSA-N
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Description

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

Scientific Research Applications

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The phenylethyl and phenylsulfonyl groups may interact with proteins or enzymes, altering their activity. The pyridin-4-ylmethyl group can facilitate binding to nucleic acids or other biomolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Similar compounds to N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide include:

    N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the pyridin-4-ylmethyl group, which may reduce its binding affinity to certain targets.

    N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide: Lacks the phenylethyl group, potentially altering its biological activity.

    N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity.

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-17-20-11-14-23-15-12-20)18-25(16-13-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-12,14-15H,13,16-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHVLQGBMAWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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